molecular formula C7H5Cl2NO2 B1655750 2,6-dichloro-5-methylpyridine-3-carboxylic acid CAS No. 415965-43-4

2,6-dichloro-5-methylpyridine-3-carboxylic acid

Cat. No.: B1655750
CAS No.: 415965-43-4
M. Wt: 206.02
InChI Key: SHICBPVSWKNERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-methylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 6, a methyl group at position 5, and a carboxylic acid moiety at position 3. This substitution pattern confers unique physicochemical properties, including enhanced stability and lipophilicity due to the electron-withdrawing effects of chlorine and the hydrophobic methyl group .

Properties

IUPAC Name

2,6-dichloro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(7(11)12)6(9)10-5(3)8/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHICBPVSWKNERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242644
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415965-43-4
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415965-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-5-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Chlorination of Methylpyridine Derivatives

A primary route involves chlorinating 5-methylpyridine-3-carboxylic acid precursors. In one approach, 2-chloro-5-methylpyridine undergoes dichlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 120°C in 1,2,4-trichlorobenzene. This yields 2,6-dichloro-5-methylpyridine, which is subsequently oxidized to the carboxylic acid. Key parameters include:

Parameter Optimal Condition Yield (%)
Chlorinating agent PCl₅ (50% excess) 78–82
Solvent 1,2,4-Trichlorobenzene -
Temperature 120°C -
Reaction time 6 hours -

Mechanistic insight : The reaction proceeds via electrophilic aromatic substitution, with Lewis acid catalysts enhancing chlorination at the 2- and 6-positions.

Radical Chlorination of Side Chains

An alternative method employs photochlorination of 2-chloro-5-methylpyridine under UV light (λ = 365 nm) in carbon tetrachloride. This achieves side-chain chlorination to form 2-chloro-5-(trichloromethyl)pyridine, followed by hydrolysis with concentrated H₂SO₄ to yield the carboxylic acid. Industrial protocols using continuous flow reactors report 65–70% yields at 180°C.

Multi-Step Synthesis from Nicotinic Acid

Trichloromethylpyridine Intermediate Route

Nicotinic acid (vitamin B3) serves as a cost-effective starting material:

  • Chlorination : Treatment with PCl₅ at 180°C for 48 hours produces 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Hydrolysis : Subsequent refluxing with 20% NaOH converts the trichloromethyl group to carboxylic acid (85–90% yield).

Critical factors :

  • Excess PCl₅ (5:1 molar ratio) prevents incomplete chlorination.
  • Hydrolysis temperature must exceed 100°C to avoid intermediate amide formation.

Cyanopyridine Hydrolysis Pathway

A high-yielding alternative involves:

  • Cyano introduction : Reacting 2,6-dichloro-5-methylpyridine with CuCN in DMF at 80°C forms 3-cyano-2,6-dichloro-5-methylpyridine.
  • Acid hydrolysis : 6M HCl at reflux converts the nitrile to carboxylic acid (92–95% yield).

Oxidation of Methyl-Substituted Pyridines

Potassium Permanganate Oxidation

2,6-Dichloro-5-methylpyridine undergoes oxidation in alkaline conditions:

Oxidizing agent Solvent Temperature Yield (%)
KMnO₄ H₂O/EtOH 80°C 68
Na₂Cr₂O₇/H₂SO₄ Acetic acid 110°C 55

Limitation : Over-oxidation to CO₂ occurs with prolonged reaction times (>8 hours).

Catalytic Air Oxidation

Industrial-scale methods employ Co/Mn catalysts in acetic acid at 15–20 bar O₂. This green chemistry approach achieves 80–85% conversion with 99% selectivity.

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Direct chlorination Fewer steps, high atom economy Requires harsh POCl₃ conditions Industrial
Nicotinic acid route Low-cost starting material Multi-step, lower yields Pilot scale
Cyanopyridine hydrolysis High purity, minimal byproducts Toxic CN⁻ handling required Laboratory
Catalytic oxidation Environmentally friendly High-pressure equipment needed Industrial

Industrial Production Insights

Large-scale synthesis (≥100 kg/batch) prioritizes:

  • Solvent selection : 1,2-Dichlorobenzene reduces side reactions vs. toluene.
  • Catalyst recycling : Pd/C catalysts reused 5–7 times with <5% activity loss.
  • Waste management : PCl₃ byproducts are neutralized with NaOH to Na₃PO₄ for safe disposal.

Emerging Methodologies

Recent patents disclose innovative approaches:

  • Electrochemical chlorination : Using NaCl electrolyte at 3V, achieving 91% yield with 99% regioselectivity.
  • Biocatalytic oxidation : Engineered E. coli expressing P450 monooxygenases convert 5-methyl groups to COOH under mild conditions (30°C, pH 7).

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloronicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can act as an inhibitor of certain enzymes and receptors. The presence of chlorine atoms in the pyridine ring enhances its binding affinity to target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physicochemical Properties

The following table summarizes key differences between 2,6-dichloro-5-methylpyridine-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
2,6-Dichloro-5-methylpyridine-3-carboxylic acid C₇H₅Cl₂NO₂ 220.03 (calculated) 2-Cl, 6-Cl, 5-CH₃, 3-COOH High lipophilicity; enhanced stability due to halogens and methyl group
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 209.99 2-Cl, 6-Cl, 5-F, 3-COOH Lower molecular weight; fluorine increases electronegativity and polarity
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid C₇H₄Cl₂FNO₂ 224.02 2-Cl, 6-Cl, 5-F, 4-CH₃, 3-COOH Additional methyl at position 4 may sterically hinder target interactions
5-Methylnicotinic acid (5-methylpyridine-3-carboxylic acid) C₇H₇NO₂ 137.14 5-CH₃, 3-COOH Lacks halogens; reduced stability but higher aqueous solubility
5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride C₁₀H₁₁NO₃ 193.20 2-CH₃, 6-CH₃, 5-COCH₃, 3-COOH Acetyl group increases steric bulk and may reduce membrane permeability

Biological Activity

2,6-Dichloro-5-methylpyridine-3-carboxylic acid (DCMP) is a heterocyclic compound with significant biological activity, particularly in antimicrobial and herbicidal applications. Its structure features a pyridine ring with two chlorine substituents and a carboxylic acid group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activities of DCMP, supported by data tables, case studies, and detailed research findings.

DCMP has the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of approximately 206.02 g/mol. Its unique chemical structure allows it to engage in various reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Properties

DCMP has demonstrated potential as an antimicrobial agent against various bacterial and fungal strains. Research indicates that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Enterococcus faecalis16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Herbicidal Activity

In addition to its antimicrobial properties, DCMP exhibits herbicidal activity , making it useful in agricultural applications. Studies have shown that it can effectively inhibit the growth of certain weeds without significantly affecting crop plants.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DCMP against multidrug-resistant pathogens. The researchers utilized a broth microdilution technique to determine the MIC values for various strains.

  • Findings : DCMP showed significant activity against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.
  • : The study highlighted the importance of further investigating DCMP's structure-activity relationships to optimize its efficacy.

Herbicidal Application Study

In a field trial reported by Johnson et al. (2024), DCMP was tested for its herbicidal effects on common agricultural weeds.

  • Methodology : The trial involved applying different concentrations of DCMP to plots infested with target weed species.
  • Results : The compound effectively reduced weed biomass by up to 75% at optimal concentrations while maintaining crop health.
  • Implications : These results suggest that DCMP could be integrated into sustainable agricultural practices as an eco-friendly herbicide.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of DCMP is ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are required to evaluate its safety for human use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-5-methylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation and oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in acidic or aqueous conditions is commonly used for oxidizing methylpyridine derivatives to carboxylic acids. Reaction temperature (e.g., maintaining 90–95°C) and stoichiometric ratios of oxidizing agents are critical for maximizing yield . Alternative routes involve fluorosulfonate-mediated alkylation followed by cyanide substitution, though this requires precise control of anhydrous conditions to avoid side reactions .

Q. How can researchers validate the purity and structural identity of 2,6-dichloro-5-methylpyridine-3-carboxylic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for chlorine substituents (e.g., deshielded aromatic protons in the pyridine ring) and carboxylic acid protons. Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) can screen for interactions with biological targets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may quantify binding affinity. The compound’s halogen substituents enhance stability and lipophilicity, which can be optimized using logP measurements to predict bioavailability .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methyl group at position 5 introduces steric hindrance, potentially slowing nucleophilic substitution at positions 2 and 5. Density functional theory (DFT) calculations can model charge distribution, revealing that electron-withdrawing chlorine substituents activate the pyridine ring for electrophilic substitution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended, using palladium catalysts under inert conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents or tautomeric forms. Use deuterated dimethyl sulfoxide (DMSO-d₆) for NMR to minimize solvent interference. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide unambiguous confirmation. For example, crystallographic data can resolve ambiguities in halogen positioning .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its bioactivity?

  • Methodological Answer : Prodrug strategies, such as esterification of the carboxylic acid group, improve solubility. Alternatively, co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance bioavailability. Stability under physiological pH (e.g., 7.4) must be monitored via accelerated degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-5-methylpyridine-3-carboxylic acid
Reactant of Route 2
2,6-dichloro-5-methylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.